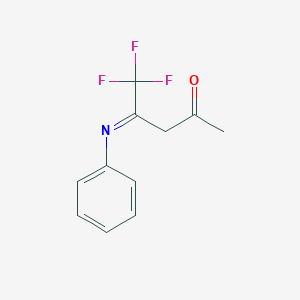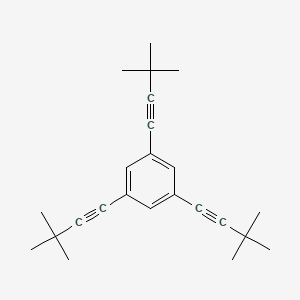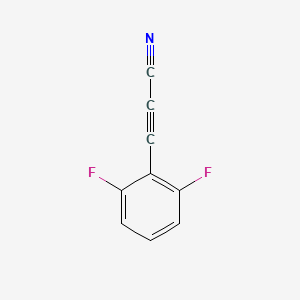![molecular formula C19H27NO B14200339 Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- CAS No. 835654-24-5](/img/structure/B14200339.png)
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- is a complex organic compound with the molecular formula C19H27NO. It features a morpholine ring substituted with a phenylethynyl group and a propylbutyl chain. This compound is notable for its unique structural properties, which include multiple bonds, aromatic rings, and a tertiary amine group .
Preparation Methods
The synthesis of morpholine derivatives, including Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common synthetic route includes coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form substituted morpholines through a sequence of reactions . Industrial production methods often employ transition metal catalysis to achieve high yields and stereoselectivity.
Chemical Reactions Analysis
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with receptors or enzymes, modulating their activity. The phenylethynyl group may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- can be compared to other morpholine derivatives, such as:
- 4-[1-(phenylethynyl)cyclohexyl]morpholine
- 4-[1-(phenylethynyl)cyclopentyl]morpholine These compounds share similar structural features but differ in their specific substituents and ring structures. The unique combination of the phenylethynyl group and the propylbutyl chain in Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- distinguishes it from other derivatives, potentially leading to different chemical and biological properties .
Properties
CAS No. |
835654-24-5 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[4-(2-phenylethynyl)heptan-4-yl]morpholine |
InChI |
InChI=1S/C19H27NO/c1-3-11-19(12-4-2,20-14-16-21-17-15-20)13-10-18-8-6-5-7-9-18/h5-9H,3-4,11-12,14-17H2,1-2H3 |
InChI Key |
VLQQEAHUIYKBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C#CC1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)




